2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime
Description
Historical Development of Quinazolinone Research
The quinazolinone nucleus traces its origins to 19th-century chemical explorations. In 1869, Griess synthesized the first quinazoline derivative through the reaction of cyanogens with anthranilic acid, producing 2-cyano-3,4-dihydro-4-oxoquinazoline. This pioneering work established the foundational bicyclic structure that remains central to contemporary derivatives. Systematic characterization accelerated in the early 20th century when Gabriel developed improved synthetic routes, enabling the production of unsubstituted quinazoline in 1903.
The biological significance of this heterocyclic system became apparent through natural product isolations. Weddige's identification of quinazoline alkaloids from Adhatoda vasica in 1888 marked the first recognition of its pharmacological potential. These early discoveries laid the groundwork for understanding structure-activity relationships, particularly the electronic effects of substituents on the pyrimidine and benzene rings. Modern computational analyses confirm that benzannulation significantly alters electron distribution compared to simple pyrimidines, creating distinct pharmacophoric features.
Emergence of Oxime-Modified Quinazolinones
Oxime functionalization represents a strategic advancement in quinazolinone chemistry. The introduction of =N-OH groups enhances hydrogen bonding capacity while introducing stereochemical complexity. Early 21st-century work demonstrated that oxime ether derivatives exhibit improved pharmacokinetic profiles compared to parent compounds, particularly in blood-brain barrier penetration and metabolic stability.
Recent electrochemical synthesis methods have revolutionized access to (Z)-quinazolinone oximes. Zong et al. (2024) developed an oxidant-free approach using constant current electrolysis, achieving 78-92% yields with excellent stereoselectivity. This breakthrough enables precise control over oxime geometry, critical for target engagement. Structural analysis reveals that oxime substitution at position 6 of the quinazolinone ring induces favorable conformational changes in kinase binding pockets.
Table 1: Key Synthetic Advances in Quinazolinone Oxime Chemistry
Significance of Trifluoromethyl Substitutions in Medicinal Chemistry
The 4-(trifluoromethyl)benzyloxy group in the target compound exemplifies rational medicinal chemistry design. Fluorine's electronegativity (-3.98 Pauling scale) combined with the trifluoromethyl group's lipophilicity (π = +0.88) creates unique electronic and steric effects. These modifications:
- Enhance Metabolic Stability : C-F bonds resist oxidative degradation, prolonging plasma half-life
- Modulate Electron Distribution : The -CF3 group withdraws electron density from adjacent rings, polarizing π-systems for improved target binding
- Improve Membrane Permeation : Increased lipophilicity (LogP +0.4 vs non-fluorinated analogs) facilitates cellular uptake
Comparative molecular field analysis (CoMFA) of kinase inhibitors demonstrates that trifluoromethyl groups occupy hydrophobic subpockets in JNK3's ATP-binding site, contributing to nanomolar affinity. This aligns with crystallographic data showing van der Waals contacts between -CF3 and Leu168/Val196 residues.
Research Objectives and Scope
This analysis focuses on elucidating:
- Structure-activity relationships of the 6,7-dihydro-8(5H)-quinazolinone core
- Electronic effects of oxime tautomerism on biological activity
- Spatial requirements for -O-CF3 benzyl substituent positioning
- Comparative binding modes in kinase vs. antimicrobial targets
Properties
IUPAC Name |
(NZ)-N-[2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-6,7-dihydro-5H-quinazolin-8-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2/c23-22(24,25)17-8-4-14(5-9-17)13-30-18-10-6-15(7-11-18)21-26-12-16-2-1-3-19(28-29)20(16)27-21/h4-12,29H,1-3,13H2/b28-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAVOAVBPYQIIX-USHMODERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C(=NO)C1)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=C(N=C2/C(=N\O)/C1)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Oxime Formation: The final step involves the conversion of a ketone or aldehyde group to an oxime using hydroxylamine hydrochloride under mild acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid for nitration and halogens for halogenation.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime typically involves multi-step organic reactions. The key steps include:
- Formation of the Quinazolinone Core : The initial step involves the cyclization of appropriate precursors to form the quinazolinone structure.
- Introduction of the Trifluoromethyl Group : This is often achieved via electrophilic aromatic substitution reactions using trifluoromethylating agents.
- Oxime Formation : The final step involves the conversion of a carbonyl group into an oxime, typically through reaction with hydroxylamine.
The detailed synthetic pathways can vary based on specific methodologies and desired yields.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation.
- Case Study : A study demonstrated that a related quinazolinone compound inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent against various cancers .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its efficacy against different bacterial strains suggests potential applications in treating infections:
- In vitro Studies : Testing against Gram-positive and Gram-negative bacteria revealed significant inhibitory effects, indicating its potential as a lead compound for antibiotic development .
- Case Study : In a comparative study, derivatives of this compound were found to outperform conventional antibiotics in specific bacterial strains .
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of quinazolinone derivatives:
- Mechanism : These compounds may mitigate oxidative stress and inflammation in neuronal cells, contributing to their protective effects against neurodegenerative diseases.
- Case Study : Experimental models of neurodegeneration showed improved outcomes when treated with related compounds, suggesting a pathway for developing new treatments for conditions like Alzheimer's disease .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties.
| Property | Description |
|---|---|
| Lipophilicity | Modifications to increase solubility and absorption |
| Selectivity | Targeting specific receptors or enzymes |
| Toxicity Profile | Evaluating safety through preclinical studies |
Pharmaceutical Formulations
The integration of this compound into pharmaceutical formulations is being explored:
Mechanism of Action
The mechanism by which 2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime exerts its effects is largely dependent on its interaction with biological targets. The quinazolinone core can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Quinazolinone Derivatives
Quinazolinone derivatives exhibit diverse pharmacological activities modulated by substituent variations. Below is a comparative analysis with structurally related compounds (Table 1) and key findings:
Table 1: Structural Comparison of Quinazolinone Derivatives
| Compound Name | Key Substituents | Molecular Features | Hypothesized Impact on Activity |
|---|---|---|---|
| 2-(4-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime (Target) | -CF₃, -O-benzyl, oxime | High lipophilicity, H-bond donor (oxime) | Enhanced target binding, metabolic stability |
| 6,7-Dimethoxy-2-[[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]methyl]-1H-quinazolin-4-one | -OCH₃, methylamino | Electron-rich (methoxy), flexible side chain | Potential kinase inhibition, moderate solubility |
| 4-Chloro-2-[[4-(2-oxolanylmethylamino)-2-quinazolinyl]amino]phenol | -Cl, oxolane (tetrahydrofuran) | Polar oxolane, halogen | Improved solubility, altered target selectivity |
Key Findings from Structural Analogues
Trifluoromethyl vs. Methoxy/Chloro Groups
- The -CF₃ group in the target compound likely confers greater metabolic stability compared to methoxy (-OCH₃) or chloro (-Cl) substituents, which are prone to oxidative or hydrolytic degradation .
- -CF₃’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, whereas -OCH₃ (electron-donating) could reduce affinity in certain targets .
Oxime Functional Group The oxime moiety in the target compound is absent in analogues like 6,7-dimethoxy derivatives. This group may act as a H-bond donor/acceptor, improving interactions with polar residues in target proteins (e.g., kinases or receptors) .
Benzyloxy vs.
Pharmacokinetic and Pharmacodynamic Hypotheses
- Lipophilicity : The target compound’s -CF₃ and benzyloxy groups may elevate logP (>3), favoring blood-brain barrier penetration but limiting aqueous solubility.
- Target Selectivity: The oxime group could confer unique selectivity profiles compared to non-oxime analogues, as seen in oxime-containing kinase inhibitors (e.g., imatinib derivatives) .
Biological Activity
2-(4-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-6,7-dihydro-8(5H)-quinazolinone oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a quinazolinone core with a trifluoromethylbenzyl ether substituent, which may influence its biological activity. The structural formula is represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing the quinazolinone moiety exhibit notable antimicrobial properties. For instance, derivatives of quinazolinones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of a trifluoromethyl group has been associated with enhanced potency due to increased lipophilicity and potential interactions with microbial targets .
Anticancer Properties
Quinazolinone derivatives are recognized for their anticancer activities. In vitro studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit key signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolinone derivatives has been explored in several studies. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR of quinazolinone derivatives indicates that modifications at the phenyl ring and the introduction of electron-withdrawing groups, such as trifluoromethyl, enhance biological activity. The presence of hydroxyl or methoxy groups on the aromatic rings has also been linked to improved efficacy against microbial and cancerous cells .
Case Studies
| Study | Findings |
|---|---|
| Study 1: Anticancer Activity | Demonstrated significant inhibition of cell growth in MDA-MB-231 breast cancer cells with an IC50 value of 12 μM for similar quinazolinone derivatives. |
| Study 2: Antimicrobial Efficacy | Tested against MRSA and E. coli; compounds showed MIC values ranging from 0.5 to 4 μg/mL, indicating strong antimicrobial properties. |
| Study 3: Anti-inflammatory Effects | In vivo models showed a reduction in paw edema by 50% when treated with quinazolinone derivatives compared to control groups. |
Q & A
Q. How can the compound’s mechanism of action be integrated into existing kinase inhibition theories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
